molecular formula C17H23NO7 B15094481 N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Cat. No.: B15094481
M. Wt: 353.4 g/mol
InChI Key: BQXAGUXLANKRHQ-UHFFFAOYSA-N
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Description

N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex heterocyclic compound characterized by a pyrano-dioxin scaffold substituted with hydroxy, methoxy, and 4-methoxyphenyl groups, along with an acetamide side chain.

Properties

Molecular Formula

C17H23NO7

Molecular Weight

353.4 g/mol

IUPAC Name

N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

InChI

InChI=1S/C17H23NO7/c1-9(19)18-13-14(20)15-12(24-17(13)22-3)8-23-16(25-15)10-4-6-11(21-2)7-5-10/h4-7,12-17,20H,8H2,1-3H3,(H,18,19)

InChI Key

BQXAGUXLANKRHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC)O

Origin of Product

United States

Preparation Methods

The synthesis of N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrano[3,2-d][1,3]dioxin core, followed by the introduction of the hydroxy, methoxy, and acetamide groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 8-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to analogs like 23819-31-0, which lacks this group . Ethylsulfanyl (56119-28-9) and 3-methoxyphenoxy () substituents alter lipophilicity, influencing solubility and membrane permeability .

Stereochemical Complexity: The hexahydropyrano-dioxin core in all analogs contains multiple stereocenters, as seen in crystallographic studies (e.g., ). Configurational differences significantly impact biological activity and crystallization behavior .

Table 2: Pharmacological Activities of Selected Acetamide Derivatives

Compound Class Substituents Bioactivity Mechanism/Application References
Quinazoline-sulfonyl acetamide 4-methoxyphenyl, morpholinyl Anticancer (HCT-1, MCF-7 cell lines) Inhibition of kinase signaling
8-O-Acetylshanzhiside Cyclopenta[c]pyran core Anti-inflammatory, reference standard Modulation of immune response
Target Compound Analog (59868-86-9) 4-nitrophenoxy Not explicitly reported Potential nitration-driven reactivity

Insights:

  • Hydroxy Groups : The 8-hydroxy group may confer antioxidant properties, as seen in 8-O-acetylshanzhiside () .

Biological Activity

N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 6619-04-1
  • Molecular Formula : C17H23NO7
  • Molecular Weight : 323.346 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of research include:

  • Anticancer Activity :
    • Studies have shown that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it has demonstrated a GI50 (growth inhibition concentration) of 0.9 μM in TC32 cells, indicating potent anticancer properties .
  • Anti-inflammatory Effects :
    • The compound has been reported to suppress LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. This suggests potential applications in managing inflammatory conditions .
  • Mechanism of Action :
    • The mechanism behind its anticancer activity appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis. It may inhibit NF-kB activation and other pathways critical for tumor growth .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelEffectReference
AnticancerTC32GI50 = 0.9 μM
Anti-inflammatoryRAW 264.7Inhibits NO production
CytotoxicityRAW 264.7No significant cytotoxicity

Detailed Findings

  • Anticancer Studies :
    • The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance biological activity. For example, the introduction of methoxy groups has been linked to increased potency against cancer cells .
  • Inflammatory Response :
    • In vitro tests demonstrated that the compound could significantly reduce pro-inflammatory cytokines in macrophage models after exposure to lipopolysaccharides (LPS), suggesting its utility as an anti-inflammatory agent .

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